molecular formula C13H10BrClN2 B13216289 2-(4-Bromophenyl)-4-chloro-6-cyclopropylpyrimidine

2-(4-Bromophenyl)-4-chloro-6-cyclopropylpyrimidine

Cat. No.: B13216289
M. Wt: 309.59 g/mol
InChI Key: DBDPHBHMGIVCBT-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-4-chloro-6-cyclopropylpyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a bromophenyl group at position 2, a chlorine atom at position 4, and a cyclopropyl group at position 6 of the pyrimidine ring. These substitutions confer unique chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 2-(4-Bromophenyl)-4-chloro-6-cyclopropylpyrimidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 4-bromophenyl precursor, which can be synthesized by bromination of phenyl compounds. The cyclopropyl group is introduced through cyclopropanation reactions, often using reagents like diazomethane. The final step involves the formation of the pyrimidine ring, which can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

2-(4-Bromophenyl)-4-chloro-6-cyclopropylpyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-Bromophenyl)-4-chloro-6-cyclopropylpyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-4-chloro-6-cyclopropylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit enzymes involved in DNA replication or repair, leading to the death of rapidly dividing cells such as cancer cells. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-(4-Bromophenyl)-4-chloro-6-cyclopropylpyrimidine can be compared with other pyrimidine derivatives such as:

    2-(4-Bromophenyl)-4-chloropyrimidine: Lacks the cyclopropyl group, which may affect its biological activity and chemical reactivity.

    4-Chloro-6-cyclopropylpyrimidine: Lacks the bromophenyl group, which may result in different physical and chemical properties.

    2-(4-Bromophenyl)pyrimidine:

Properties

Molecular Formula

C13H10BrClN2

Molecular Weight

309.59 g/mol

IUPAC Name

2-(4-bromophenyl)-4-chloro-6-cyclopropylpyrimidine

InChI

InChI=1S/C13H10BrClN2/c14-10-5-3-9(4-6-10)13-16-11(8-1-2-8)7-12(15)17-13/h3-8H,1-2H2

InChI Key

DBDPHBHMGIVCBT-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NC(=N2)C3=CC=C(C=C3)Br)Cl

Origin of Product

United States

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